4-Hydroxy-3-methylpyridine-2-methanol

Description

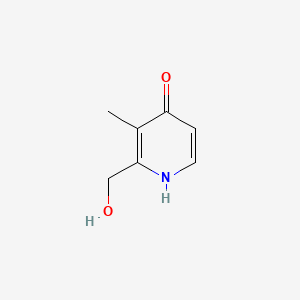

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(4-9)8-3-2-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKMSXYEYWYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methylpyridine 2 Methanol

Retrosynthetic Analysis Approaches for Pyridine (B92270) Ring Construction

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For 4-Hydroxy-3-methylpyridine-2-methanol, two primary retrosynthetic disconnections can be envisioned: those that break the pyridine ring itself (de novo synthesis) and those that disconnect the substituents from an intact pyridine core (functionalization).

A plausible retrosynthetic approach for a de novo synthesis could involve a disconnection of the pyridine ring through a hetero-Diels-Alder reaction. This would lead back to a substituted oxazole (B20620) and a dienophile, which in turn can be derived from simpler acyclic precursors. For instance, a 4-alkoxy-3-methyl-2-ester-substituted pyridine could be a key intermediate, which upon reduction of the ester and deprotection of the hydroxyl group, would yield the target molecule.

Alternatively, a functionalization approach would start with a simpler, pre-existing pyridine derivative. For example, a 3-methylpyridine (B133936) could be functionalized at the 2- and 4-positions. This strategy relies on the development of highly regioselective C-H activation or functional group interconversion reactions.

De Novo Synthesis Pathways for this compound

The de novo synthesis of the pyridine ring offers a powerful strategy for introducing the desired substitution pattern from the outset. A prominent method for constructing highly substituted pyridines is the Diels-Alder reaction between a substituted oxazole and a suitable dienophile.

One potential pathway involves the reaction of a 5-alkoxy-4-methyloxazole with a dienophile containing the precursor to the 2-hydroxymethyl group. For example, a patent (US3413297A) describes the synthesis of 2-methyl-3-hydroxy-4,5-disubstituted-pyridines through the reaction of 5-lower alkoxyoxazolyl-(4)-acetic acid esters with various dienophiles. google.com While the substitution pattern is different, the underlying principle of using a substituted oxazole as a key building block is applicable.

A hypothetical de novo synthesis for this compound could start from a suitably substituted oxazole and a dienophile that would provide the C2 and C3 carbons of the pyridine ring. The subsequent aromatization and functional group manipulations would then lead to the final product. A key intermediate in such a synthesis could be a 4-alkoxy-3-methylpyridine-2-carboxylic acid ester.

Table 1: Key Intermediates in a Hypothetical De Novo Synthesis

| Intermediate | Structure | Role |

| 5-Alkoxy-4-methyloxazole | Provides the N1, C4, C5, and C6 atoms of the pyridine ring. | |

| Substituted Dienophile | Provides the C2 and C3 atoms and the precursor to the 2-hydroxymethyl group. | |

| 4-Alkoxy-3-methylpyridine-2-carboxylate | Key pyridinic intermediate for further functional group modification. |

Functionalization of Pre-existing Pyridine Scaffolds towards this compound

An alternative to de novo synthesis is the functionalization of a simpler, commercially available pyridine derivative. This approach is attractive due to the wide availability of pyridine starting materials. However, achieving the desired regioselectivity for the introduction of three different substituents can be challenging.

A possible starting material could be 3-methylpyridine. The challenge then lies in the selective introduction of a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position. The direct C-H hydroxylation and C-H hydroxymethylation of pyridines are areas of active research, but often lack the required regioselectivity for complex substitution patterns.

A more controlled approach would involve a series of functional group interconversions. For example, one could start with 3-methyl-2-pyridinemethanol and then introduce the hydroxyl group at the 4-position. The direct hydroxylation of such a substrate is challenging. A more viable route might involve the synthesis of a 4-alkoxy derivative, which can then be deprotected to yield the final product. A commercially available precursor, (4-Methoxy-3-methylpyridin-2-yl)methanol, highlights the feasibility of this approach. bldpharm.com The synthesis of this precursor itself would likely involve the reduction of the corresponding carboxylic acid or ester. google.comresearchgate.net

Another strategy could begin with 3-methylpyridine-2-carboxylic acid. nih.govchemicalbook.com This could be converted to its 4-hydroxy derivative, followed by reduction of the carboxylic acid to the alcohol. The synthesis of 4-alkoxy-3-hydroxypicolinic acids has been described, which could serve as a precursor after reduction and deprotection.

Table 2: Potential Starting Materials for Functionalization Approach

| Starting Material | Structure | Key Transformations Required |

| 3-Methylpyridine | Regioselective hydroxylation at C4 and hydroxymethylation at C2. | |

| 3-Methyl-2-pyridinemethanol | Regioselective hydroxylation at C4. | |

| 3-Methylpyridine-2-carboxylic acid | Hydroxylation at C4 and reduction of the carboxylic acid. |

Targeted Introduction of Hydroxyl and Hydroxymethyl Functionalities

The successful synthesis of this compound hinges on the precise and efficient introduction of the hydroxyl and hydroxymethyl groups onto the pyridine ring.

Regioselective Hydroxylation Techniques

Achieving regioselective hydroxylation at the C4 position of a 3-methyl-2-substituted pyridine is a significant synthetic hurdle. Direct C-H hydroxylation methods often suffer from a lack of selectivity. A more common and reliable strategy involves the introduction of a protected hydroxyl group, typically an alkoxy group, which can be later deprotected.

A plausible route involves the synthesis of a 4-alkoxy-3-methylpyridine derivative. For instance, a process for preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine has been patented, which involves the methoxylation of a 4-halo-pyridine precursor. google.com A similar strategy could be adapted for the synthesis of a 4-alkoxy-3-methyl-2-substituted pyridine. The synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride has been reported, where the trifluoroethoxy group serves as a protected form of the hydroxyl group. chemicalbook.com

Reductive and Oxidative Conversions from Precursor Derivatives

The introduction of the hydroxymethyl group at the C2 position is often achieved through the reduction of a corresponding carboxylic acid or ester derivative. This is a well-established transformation in organic synthesis.

A key precursor would be a 4-alkoxy-3-methylpyridine-2-carboxylic acid or its ester. The reduction of such a compound to the corresponding alcohol can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. A patent for the synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine describes the reduction of a 2-methoxycarbonyl group to a hydroxymethyl group using LiAlH₄. google.com More modern and milder methods using manganese(I)-catalyzed hydrosilylation for the reduction of carboxylic acids to alcohols have also been developed and could be applicable. researchgate.net

The final step in a synthesis involving a protected hydroxyl group would be the deprotection to unveil the 4-hydroxy functionality. For a methoxy (B1213986) group, this can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The hydrolysis of a trifluoroethoxy group, as seen in the synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, can be accomplished under basic conditions. chemicalbook.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation and functional group transformations. In the context of synthesizing this compound, catalytic methods can be applied in both the de novo construction of the pyridine ring and the functionalization of a pre-existing scaffold.

For de novo synthesis, transition metal-catalyzed [4+2] cycloadditions of 1-azadienes with alkynes represent a powerful tool for constructing substituted pyridines. rsc.org While a specific application to the target molecule is not reported, the versatility of this methodology suggests its potential.

In the functionalization approach, catalytic methods are essential for achieving regioselectivity. For instance, the synthesis of 4-alkoxy-3-hydroxypicolinic acids involves several steps that can be catalyzed. The reduction of a 2-carboxy or 2-ester group to a hydroxymethyl group can be achieved using catalytic hydrosilylation with earth-abundant metal catalysts like manganese, providing a greener alternative to traditional stoichiometric reagents. researchgate.net

Furthermore, the introduction of the 4-alkoxy group can be accomplished through a nucleophilic aromatic substitution reaction on a 4-halopyridine precursor, a reaction that can be facilitated by copper catalysis in some cases.

The development of novel catalytic systems that can directly and selectively functionalize the C-H bonds of a simple pyridine precursor at the desired positions remains a significant goal in synthetic chemistry and would provide a more atom-economical route to this compound.

Green Chemistry Principles in Synthesis of this compound

Green chemistry principles focus on designing chemical processes that minimize waste and environmental impact. jocpr.com Key concepts include the use of safer solvents, maximizing atom economy, and improving energy efficiency.

Eliminating organic solvents, which account for a significant portion of the mass and environmental impact of chemical processes, is a primary goal of green chemistry. acs.org Solvent-free reactions, often facilitated by microwave irradiation or using solid-supported catalysts, can lead to shorter reaction times, higher yields, and simpler work-up procedures. acs.orgscirp.org

For pyridine synthesis, one-pot multicomponent reactions under solvent-free conditions have proven highly effective. scirp.org For example, the Hantzsch pyridine synthesis can be carried out using a recyclable Polyindole/TiO₂ nanocatalyst under solvent-free conditions at ambient temperature to produce 1,4-dihydropyridine (B1200194) derivatives. scirp.org Microwave-assisted solvent-free methods have also been used to synthesize pyridinium (B92312) bromides with 100% atom economy. researchgate.net A green procedure for synthesizing novel pyridines via a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) (a greener solvent) has been reported, offering excellent yields (82-94%) in very short reaction times (2-7 minutes). acs.org

These methodologies could be explored for the synthesis of this compound, potentially via a multicomponent reaction involving precursors that assemble the substituted pyridine ring in a single, solvent-free step.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy.

The synthesis of ibuprofen (B1674241) is a classic example used to illustrate the benefits of improving atom economy. The original process had an atom economy of only 40%, while a newer, three-step catalytic process boasts a 77% atom economy, which can reach 100% if the acetic acid byproduct is recovered and utilized.

For the synthesis of this compound, a hypothetical route starting from 3-methyl-4-chloropyridine could be analyzed. The introduction of the hydroxyl and hydroxymethyl groups would likely involve substitution reactions, which are not perfectly atom-economical. However, designing a synthesis based on cycloaddition or rearrangement principles could theoretically lead to higher atom economy. acs.org Evaluating and optimizing atom economy is a critical aspect of developing sustainable synthetic routes. primescholars.comacs.org

Emerging Synthetic Technologies for this compound

Technological advancements are continuously reshaping the landscape of chemical synthesis, enabling more efficient, safer, and scalable processes.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. acs.orginterchim.fr

This technology has been successfully applied to the synthesis of various pyridine compounds. Researchers have developed a continuous-flow process for manufacturing halo-substituted nicotinonitriles, increasing the yield from 58% in batch to 92% in flow and projecting a 75% reduction in production costs. vcu.edu The Bohlmann-Rahtz pyridine synthesis has also been adapted to a FlowSyn™ system, demonstrating its utility for scaling up microwave-assisted procedures. interchim.fr Furthermore, complex flow systems have been designed that integrate synthesis, work-up, and even biological screening in a single, continuous platform. acs.org

The synthesis of this compound could be envisioned in a flow reactor. For example, the gas-phase synthesis of pyridine bases often takes place in fluidized bed reactors, and novel coupled reactor designs are being investigated to improve efficiency and minimize side reactions. acs.org Such a continuous process could offer significant advantages in terms of yield, safety, and cost for the industrial-scale production of this and related pyridine derivatives.

Photochemical and Electrochemical Methods in Pyridine Functionalization

The functionalization of pyridine rings using photochemical and electrochemical methods represents a frontier in organic synthesis, offering pathways that are often inaccessible through traditional thermal reactions. These advanced techniques utilize light or electrical current to generate highly reactive intermediates, such as radicals or radical ions, enabling precise modifications of the pyridine core under mild conditions. Such strategies are paramount for the construction of highly substituted pyridines like this compound, where regioselectivity is a significant challenge.

Photochemical Approaches

Photochemistry provides a powerful tool for C-H functionalization and the introduction of diverse substituents onto the pyridine scaffold. These methods often rely on the generation of excited states that can participate in single-electron transfer (SET) processes or undergo unique rearrangements.

Direct C-H Functionalization via Pyridinyl Radicals: A novel photochemical strategy enables the functionalization of pyridines by harnessing the reactivity of pyridinyl radicals. acs.orgresearchgate.net This method diverges from classical Minisci-type reactions, which typically favor functionalization at the C2 and C4 positions of protonated pyridines. In a process developed by Melchiorre and colleagues, a dithiophosphoric acid catalyst serves multiple roles: it acts as a Brønsted acid to protonate the pyridine, a SET reductant upon photoexcitation to form the pyridinyl radical, and a hydrogen atom transfer (HAT) agent to generate a coupling partner. acs.orgresearchgate.netunibo.it This dual C-H functionalization creates a new C(sp²)-C(sp³) bond with positional selectivity that can be influenced by the substitution pattern on the pyridine ring. researchgate.netacs.org For instance, while simple pyridines tend to functionalize at the C4 position, those with bulky 3-substituents can show a preference for C6 functionalization. researchgate.net

Table 1: Research Findings on Photochemical Allylation of Pyridines

| Pyridine Substrate | Allylic Partner | Catalyst/Additive | Yield (%) | Regioselectivity (C4:C6) | Reference |

| Pyridine | Cyclohexene | Dithiophosphoric Acid A2 / 2,4,6-Collidine | 67 | 6:1 | acs.org |

| 2-Phenylpyridine | Cyclohexene | Dithiophosphoric Acid A2 / 2,4,6-Collidine | 71 | >20:1 (C4 only) | researchgate.net |

| 3-Chloropyridine | Cyclohexene | Dithiophosphoric Acid A2 / 2,4,6-Collidine | 73 | 15:1 | researchgate.net |

| 3-Methylpyridine | Cyclohexene | Dithiophosphoric Acid A2 / 2,4,6-Collidine | 65 | 10:1 | researchgate.net |

| Nicotinate Esters | Cyclohexene | Dithiophosphoric Acid A2 / 2,4,6-Collidine | 60-80 | Favors C6 | researchgate.net |

Selective Hydroxylation via Photochemical Rearrangement: Introducing a hydroxyl group at a specific position on the pyridine ring is a significant synthetic hurdle. A recently developed photochemical method addresses this by using pyridine N-oxides as starting materials. acs.orgnih.gov Irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) induces a valence isomerization to a highly strained oxaziridine (B8769555) intermediate. This intermediate can then undergo further photochemical rearrangement, ultimately leading to the formation of a C3-hydroxylated pyridine product upon rearomatization. acs.org This methodology is notable for its high regioselectivity and tolerance of various functional groups, including those found in complex bioactive molecules. nih.gov This approach is directly relevant for installing the C4-hydroxyl group in the target molecule's scaffold.

Table 2: Research Findings on C3-Selective Photochemical Hydroxylation of Pyridine N-Oxides

| Substrate (Pyridine N-Oxide) | Solvent | Light Source (nm) | Yield (%) | Reference |

| 3-Methylpyridine N-oxide | HFIP | 254 | 82 | acs.org |

| 3-Chloropyridine N-oxide | HFIP | 254 | 80 | acs.org |

| 4-Methoxycarbonylpyridine N-oxide | HFIP | 254 | 75 | acs.org |

| 3-Phenylpyridine N-oxide | HFIP | 254 | 70 | acs.org |

| Complex Drug Derivatives | HFIP/TFE | 254 | 35-71 | nih.gov |

Electrochemical Methods

Electrochemistry offers an alternative reagent-free platform for the functionalization of pyridines. By controlling the electrode potential, chemists can precisely drive oxidation or reduction reactions to generate reactive intermediates for bond formation.

Mediated C-H Functionalization: Direct electrochemical oxidation of C-H bonds often requires high potentials. However, mediated electrolysis provides a solution by using a species that is more readily oxidized or reduced to generate a reactive intermediate. For example, the electrochemical oxidation of N-hydroxyphthalimide can generate a phthalimido-N-oxyl (PINO) radical, a potent hydrogen atom transfer agent. This radical can selectively abstract a hydrogen atom from a benzylic position, such as a methyl group on an aromatic ring, initiating its functionalization. nih.gov This principle could be applied to the 3-methyl group of a pyridine precursor, converting it into a benzylic radical that can be trapped by nucleophiles to install the hydroxymethyl moiety.

Synthesis via Acyl Radical Intermediates: The 2-methanol group requires the formation of a C-C bond at the C2 position followed by reduction. Electrochemistry can facilitate the generation of acyl radicals from precursors like pyridine carbohydrazides. rsc.org In an undivided cell with potassium iodide as both the mediator and electrolyte, pyridine carbohydrazide (B1668358) can be oxidized to a pyridine acyl radical. While the reported work uses this radical to form amides, such an intermediate could conceptually be used in radical C-C bond-forming reactions, with the resulting ketone then being reduced to the target alcohol.

Table 3: Research Findings on Electrochemical Functionalization Relevant to Pyridine Synthesis

| Transformation | Substrate Type | Key Reagent/Mediator | Product Type | Key Feature | Reference |

| Benzylic C-H Iodination | Methylarenes | N-Hydroxyphthalimide / NaI | Benzyl Iodides | Low potential C-H oxidation via HAT mechanism. | nih.gov |

| Amide Synthesis | Pyridine Carbohydrazides | Potassium Iodide (KI) | Pyridine Carboxamides | In-situ generation of pyridine acyl radicals. | rsc.org |

| C-H Arylation | Arenes with N-directing groups | Pd / Photoredox Dual Catalysis | Ortho-arylated products | Generation of aryl radicals for C-H functionalization. | nih.gov |

| Reduction | Pyridine | Lithium Aluminium Hydride | Dihydropyridines | Milder reduction than catalytic hydrogenation. | wikipedia.org |

These photochemical and electrochemical strategies underscore a modern trend in synthesis toward more sustainable and selective reactions. While a direct, one-pot synthesis of this compound using these techniques may not yet be established, the principles and methodologies for the site-selective installation of hydroxyl, methyl, and hydroxymethyl functionalities on the pyridine core are rapidly advancing.

Chemical Reactivity and Transformational Studies of 4 Hydroxy 3 Methylpyridine 2 Methanol

Reactions of the Pyridine (B92270) Heterocycle in 4-Hydroxy-3-methylpyridine-2-methanol

The reactivity of the pyridine core is characterized by its response to both electrophilic and nucleophilic reagents, as well as its potential for ring-altering processes under specific conditions.

Electrophilic Aromatic Substitution Analogues on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring carbons. wikipedia.orgyoutube.com This deactivation is analogous to that observed in nitrobenzene. wikipedia.org Consequently, reactions like Friedel-Crafts alkylation or acylation are typically unsuccessful as they tend to result in addition at the nitrogen atom instead. wikipedia.org

For pyridine itself, electrophilic substitution, when it does occur, preferentially happens at the 3- and 5-positions, which are the most electron-rich carbons. wikipedia.orgyoutube.com However, in this compound, the directing effects of the substituents must be considered. The hydroxyl group at the 4-position is a strong activating group and would typically direct electrophiles to the ortho positions (3 and 5). The methyl group at the 3-position is also an activating group.

Direct nitration and sulfonation of unsubstituted pyridine are known to be sluggish and require harsh conditions. wikipedia.org For instance, the sulfonation of 4-hydroxypyridine (B47283) with oleum (B3057394) has been shown to yield 4-hydroxypyridinium-3-sulfonate. nih.gov This suggests that electrophilic substitution on this compound, if successful, would likely occur at the 5-position, which is ortho to the activating hydroxyl group and not sterically hindered by the adjacent methyl group. To enhance reactivity towards electrophiles, the pyridine ring can be converted to its N-oxide derivative. The N-oxide is more reactive and directs substitution to the 2- and 4-positions. wikipedia.orgyoutube.com Subsequent deoxygenation can then yield the substituted pyridine. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine Derivatives

| Reactant | Position of Substitution | Conditions | Reference |

| Pyridine | 3-position | Harsh conditions | wikipedia.org |

| 4-Hydroxypyridine | 3-position | Oleum, 393 K | nih.gov |

| Pyridine N-oxide | 2- and 4-positions | Milder conditions | wikipedia.orgyoutube.com |

Nucleophilic Additions and Substitutions on the Pyridine Moiety

In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the lower electron density at these carbons. wikipedia.orgquimicaorganica.orgquora.com The stability of the intermediate anion, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors attack at these positions. quora.com

In the case of this compound, the 4-position is occupied by a hydroxyl group. While this is not a typical leaving group, the pyridone tautomer can influence reactivity. Nucleophilic attack on pyridine derivatives can proceed via an addition-elimination mechanism, especially if a good leaving group is present at the 2- or 4-position. quimicaorganica.org Studies on related nitropyridines have shown that they readily react with stabilized carbanions via vicarious nucleophilic substitution. acs.org While no specific studies on nucleophilic substitution on the pyridine ring of this compound were found, it is plausible that under specific conditions, particularly if the hydroxyl group is converted to a better leaving group, nucleophilic attack could be induced.

Ring-Opening and Rearrangement Processes of the Pyridine Core

Transformations of Hydroxyl and Hydroxymethyl Functional Groups

The two hydroxyl groups of this compound—the phenolic hydroxyl at C-4 and the primary alcohol at C-2—are key sites for chemical modification.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl groups can undergo standard derivatization reactions. Esterification can be achieved using acyl chlorides or anhydrides, and etherification can be performed with alkyl halides. The relative reactivity of the phenolic versus the primary alcohol would depend on the specific reaction conditions.

Derivatization is a common strategy to enhance the analytical detection of molecules by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Reagents such as dansyl chloride, often used with a catalyst like 4-(dimethylamino)pyridine (DMAP), are employed to derivatize alcohols, improving their ionization characteristics. researchgate.net Other reagents that target hydroxyl groups include isonicotinoyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). nih.gov For example, the derivatization of alcohols can be carried out using FMP-TS in acetonitrile (B52724) with triethylamine, followed by quenching with methanol (B129727). nih.govnih.gov The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is another effective method for the etherification of hydroxyl groups, including those on pyrone structures which share similarities with the pyridone tautomer. beilstein-journals.org

Table 2: Common Derivatization Reagents for Hydroxyl Groups

| Reagent | Reaction Type | Typical Conditions | Reference |

| Acyl Chlorides/Anhydrides | Esterification | Base catalyst (e.g., pyridine) | researchgate.net |

| Alkyl Halides | Etherification | Base (e.g., NaH) | princeton.edu |

| Dansyl Chloride | Dansylation | DMAP, N,N-diisopropylethylamine | researchgate.net |

| Isonicotinoyl Chloride | Esterification | DMAP, acetonitrile | nih.gov |

| FMP-TS | Etherification | Triethylamine, acetonitrile | nih.govnih.gov |

| Triphenylphosphine/DIAD | Mitsunobu Etherification | Dichloromethane | beilstein-journals.org |

Controlled Oxidation and Reduction Pathways

The primary alcohol of the hydroxymethyl group at the 2-position can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. For instance, photoelectrocatalytic oxidation using a TiO2 nanotube photoanode has been used to oxidize 3-pyridinemethanol (B1662793) to 3-pyridinemethanal and further to nicotinic acid (vitamin B3). researchgate.net Similarly, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of metal salts such as Co(II) and Mn(II). researchgate.net

The reduction of the functional groups is also a possible transformation. The hydroxymethyl group is already in a reduced state. The pyridine ring, however, can be reduced under certain conditions, though this is less common than the oxidation of the side chains. Information regarding specific reduction pathways for this compound is limited in the reviewed literature.

Selective Functionalization and C-H Activation Studies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering an atom-economical pathway to modify molecular structures. nih.gov For substituted pyridines, achieving regioselectivity is a primary challenge due to the inherent electronic properties of the ring and the directing influence of existing substituents. mdpi.com

The regioselectivity of C-H activation on the this compound scaffold is primarily governed by the electronic nature of the ring and the directing capabilities of its functional groups. The 4-pyridone tautomer tends to direct electrophilic attack and metalation at the C5 and C3 positions. However, the existing methyl group at C3 sterically hinders this position, making the C5 position the most likely site for C-H functionalization.

Strategies to control regioselectivity often rely on transition-metal catalysis. mdpi.com The choice of metal catalyst and ligands is crucial in determining which C-H bond is activated. nih.gov For instance, rhodium(III)-catalyzed reactions have shown ligand-controlled regioselectivity in the synthesis of substituted dihydroisoquinolones. nih.gov Similarly, palladium catalysts are widely employed for C-H functionalization, where ligands can be tuned to favor a specific reaction site. nih.govnih.gov

The hydroxyl groups on the scaffold can also serve as internal directing groups. The 2-hydroxymethyl group, for example, can coordinate to a metal center, directing C-H activation to the adjacent C3 position, although this is sterically crowded. More commonly, the hydroxyl groups are protected, for instance, by converting the 4-hydroxy group to a 4-methoxy group, to prevent unwanted side reactions and to fine-tune the electronic and steric environment. The commercially available derivative, (4-Methoxy-3-methylpyridin-2-yl)methanol, is a testament to the utility of such a protection strategy in synthetic applications. bldpharm.com

The activated C-H positions on the pyridine ring can undergo a variety of transformations to introduce new functional groups. Site-specific reactions enable the controlled installation of aryl, alkyl, and other chemical moieties, significantly expanding the molecular diversity accessible from this starting scaffold.

Transition metal-catalyzed cross-coupling reactions are a primary method for these transformations. For example, a C-H bond at the C5 position, once activated by a palladium catalyst, can couple with aryl halides or boronic acids (Suzuki coupling) to introduce aromatic rings. Similarly, alkenylation can be achieved with various olefins. nih.gov The table below outlines representative site-specific functionalization reactions that could be applied to the protected form of the molecule, (4-Methoxy-3-methylpyridin-2-yl)methanol.

| Reaction Type | Target Position | Reagents and Conditions | Introduced Moiety | Potential Catalyst |

|---|---|---|---|---|

| Arylation | C5 | Ar-Br, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | Aryl group (Ar) | Pd(OAc)₂ / Ligand |

| Alkenylation | C5 | Alkene, Oxidant (e.g., Ag₂O) | Alkenyl group | Pd(OAc)₂ |

| Halogenation | C5 | N-Halosuccinimide (NCS, NBS) | Chloro, Bromo | None or Lewis Acid |

| Nitration | C5 | HNO₃ / H₂SO₄ | Nitro group (-NO₂) | None |

Role as a Synthetic Intermediate in Complex Organic Synthesis

The multifunctional nature of this compound makes it a valuable intermediate for constructing more complex molecules. bldpharm.com Its combination of a hydroxylated pyridine core with additional reactive sites allows for sequential and controlled modifications.

This compound serves as an excellent starting point for building diverse heterocyclic scaffolds. The strategic use of its functional groups allows for the assembly of fused ring systems and other complex architectures. The concept of "scaffold hopping," where a core molecular structure is replaced by a different one with similar properties, is a key strategy in medicinal chemistry, and versatile building blocks are essential for this process. rsc.org

The different functional groups on this compound can be selectively addressed to build complexity:

4-Hydroxy Group: Can be alkylated or acylated. In its pyridone form, the nitrogen can be alkylated or arylated.

2-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, which can then participate in imine/enamine formation, cyclization, or amide coupling reactions. It can also be converted to a leaving group (e.g., tosylate) or a halide (e.g., using SOCl₂) for nucleophilic substitution.

Pyridine Ring: The ring itself can be elaborated through C-H functionalization as described previously, or it can participate in cycloaddition reactions under certain conditions.

The following table illustrates the synthetic potential of each functional group for constructing advanced scaffolds.

| Functional Group | Transformation | Resulting Functionality | Application in Scaffold Synthesis |

|---|---|---|---|

| 2-Hydroxymethyl | Oxidation (e.g., with MnO₂) | Aldehyde | Condensation reactions to form fused rings (e.g., pyridopyrimidines). |

| 2-Hydroxymethyl | Conversion to Chloromethyl (e.g., with SOCl₂) | Electrophilic center | Cyclization via intramolecular alkylation of a nucleophile. |

| 4-Hydroxy | O-Alkylation (e.g., with Alkyl Halide, Base) | Ether | Modifies solubility and can act as a handle for further reactions. |

| Pyridine N (in pyridone form) | N-Arylation (e.g., Buchwald-Hartwig coupling) | N-Aryl Pyridone | Introduces aromatic diversity and builds complex biaryl structures. |

Beyond its applications in medicinal chemistry, the unique electronic and structural features of this compound make it a candidate precursor for non-biological targets, such as functional materials. Pyridine-containing compounds are known to be used in the synthesis of ligands for metal catalysts, organic light-emitting diodes (OLEDs), and other π-conjugated materials.

The ability to introduce various substituents onto the pyridine ring through C-H activation allows for the tuning of its electronic properties (e.g., HOMO/LUMO levels). For example, coupling with electron-withdrawing or electron-donating aryl groups can systematically alter the photophysical characteristics of the resulting molecule. The hydroxyl and hydroxymethyl groups can be used to anchor the molecule to surfaces or to polymerize it into larger macromolecular structures, opening avenues for its use in materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 4-Hydroxy-3-methylpyridine-2-methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

One-dimensional (1D) NMR provides initial information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The ¹H NMR spectrum is predicted to show distinct signals for each unique proton. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, while the protons of the methyl and methanol (B129727) groups would be found in the upfield region. The hydroxyl protons are often broad and their chemical shift can be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the molecule. The carbons of the pyridine ring would resonate at lower field compared to the aliphatic methyl and methanol carbons.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be expected between the two aromatic protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²J or ³J). This is critical for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the C3 and C4 carbons of the pyridine ring and from the methanol protons (-CH₂OH) to the C2 carbon, confirming the substitution pattern.

The following tables summarize the predicted NMR data based on the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on structure and typical values for similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H5 (ring) | ~7.8-8.0 | Doublet (d) |

| H6 (ring) | ~7.0-7.2 | Doublet (d) |

| -CH₂OH (methanol) | ~4.7-4.9 | Singlet (s) |

| -CH₃ (methyl) | ~2.2-2.4 | Singlet (s) |

| -OH (phenolic) | Variable (broad s) | Broad Singlet (br s) |

| -OH (alcoholic) | Variable (broad s) | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on structure and typical values for similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155-160 |

| C3 | ~125-130 |

| C4 | ~160-165 |

| C5 | ~120-125 |

| C6 | ~145-150 |

| -CH₂OH (methanol) | ~60-65 |

| -CH₃ (methyl) | ~15-20 |

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

In ssNMR, the chemical shifts of carbon atoms are sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. If this compound can form different polymorphs, the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra would likely show different chemical shifts for the same carbon atom in each form. This allows for the identification and characterization of individual polymorphs and can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 parts per million). This allows for the determination of the elemental formula of a compound, providing strong evidence for its identity. For this compound, HRMS would be used to confirm its molecular formula, C₇H₉NO₂.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₇H₉NO₂ | [M+H]⁺ | 140.0706 |

| C₇H₉NO₂ | [M+Na]⁺ | 162.0525 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For the [M+H]⁺ ion of this compound (m/z 140.1), several fragmentation pathways can be proposed based on its structure. Common fragmentation events for related pyridoxine (B80251) isomers often involve neutral losses of small molecules like water (H₂O), formaldehyde (B43269) (CH₂O), and the cleavage of substituents from the pyridine ring.

Proposed Fragmentation Pathways:

Loss of Water: The protonated molecule can easily lose a molecule of water from either the alcoholic or phenolic hydroxyl group, leading to a fragment ion at m/z 122.0600.

Loss of Formaldehyde: The hydroxymethyl group at the C2 position can undergo fragmentation to lose a neutral formaldehyde molecule, resulting in an ion at m/z 110.0599.

Combined Losses: Subsequent fragmentation could involve the loss of both water and other small molecules, leading to a series of characteristic product ions that help to confirm the initial structure.

Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound Predicted data based on plausible fragmentation pathways.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

| 140.0706 | H₂O | C₇H₈NO⁺ | 122.0600 |

| 140.0706 | CH₂O | C₆H₈NO⁺ | 110.0599 |

| 122.0600 | CO | C₆H₈N⁺ | 94.0651 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

For this compound, the spectra would be characterized by vibrations associated with the O-H, C-H, C=C, C=N, and C-O bonds.

O-H Stretching: A broad and strong band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methanol groups would be found just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring are expected in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

C-O Stretching: The stretching vibrations for the phenolic C-O and alcoholic C-O bonds would be visible in the 1000-1300 cm⁻¹ region of the IR spectrum.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's conformation and intermolecular interactions, such as the specific nature of hydrogen bonding in the solid state.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on typical group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | -OH (H-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 2850-3000 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400-1650 | Strong |

| C-O Stretch | Phenolic/Alcoholic | 1000-1300 | Strong |

| O-H Bend | -OH | 1300-1450 | Medium |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic structure of molecules. It provides valuable information about conjugated systems and the electronic transitions that occur when a molecule absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org For this compound, this method is instrumental in characterizing the π-electron system of the pyridine ring.

The absorption of UV-Vis radiation excites electrons from a lower energy ground state to a higher energy excited state. libretexts.org The pyridine ring in this compound contains a conjugated system of double bonds and non-bonding electrons (on the nitrogen and oxygen atoms), which act as a chromophore—the part of the molecule responsible for light absorption. upenn.edu The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

Two principal types of electronic transitions are relevant for this compound:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. uzh.chyoutube.com They are typically associated with conjugated systems, such as the aromatic pyridine ring. These transitions are generally high in intensity (high molar absorptivity) and provide insight into the extent of conjugation within the molecule. uomustansiriyah.edu.iq

n → π* (n to pi-star) transitions: This type of transition occurs when a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) is promoted to a π* antibonding orbital. uzh.chyoutube.com Compared to π → π* transitions, n → π* transitions are of lower energy, meaning they occur at longer wavelengths, but are significantly less intense. upenn.edu

The UV-Vis spectrum of this compound would display absorption maxima (λmax) corresponding to these transitions. The position and intensity of these peaks can be influenced by the substituents on the pyridine ring (the hydroxyl, methyl, and methanol groups) and the solvent used for the analysis. For instance, polar solvents can lead to shifts in the absorption wavelengths (solvatochromism) by stabilizing or destabilizing the ground and excited states. uomustansiriyah.edu.iq

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Structural Feature |

|---|---|---|---|

| π → π | ~200-300 | High (ε > 10,000) | Pyridine Ring Conjugated System |

| n → π | >270 | Low (ε < 2,000) | N and O Heteroatoms |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The process begins with growing a high-quality single crystal of the compound. nih.gov This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots. nih.gov The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice.

By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule. This map is then interpreted to determine the positions of each atom, revealing:

Definitive Connectivity and Conformation: It confirms the chemical structure and shows the preferred spatial orientation of the substituent groups—hydroxyl, methyl, and hydroxymethyl—relative to the pyridine ring.

Precise Geometric Parameters: It provides highly accurate measurements of all bond lengths (e.g., C-C, C-N, C-O) and bond angles, offering insight into the hybridization and bonding within the molecule.

Intermolecular Interactions: The analysis reveals how molecules of this compound pack together in the crystal lattice. This includes the identification of non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl groups) and π–π stacking interactions between pyridine rings, which govern the crystal's stability and physical properties.

The final output of a crystallographic analysis is a detailed structural model and a set of crystallographic data, typically deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC).

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit that forms the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3 Methylpyridine 2 Methanol

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and stability. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecule's electronic makeup.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry of pyridine (B92270) derivatives and predict a variety of their properties. researchgate.net For 4-Hydroxy-3-methylpyridine-2-methanol, DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov DFT can also be used to calculate other key electronic descriptors. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C(methanol) | 1.51 Å |

| C(methanol)-O | 1.43 Å | |

| C3-C(methyl) | 1.50 Å | |

| C4-O(hydroxy) | 1.36 Å | |

| N1-C2 | 1.34 Å | |

| Bond Angle | N1-C2-C(methanol) | 117° |

| C2-C(methanol)-O | 112° | |

| C3-C4-O(hydroxy) | 119° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Note: These values are illustrative and would be determined through specific DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to standard DFT by more explicitly including electron correlation. These methods are often used to obtain highly accurate ground-state geometries and energies. mostwiedzy.pl For a molecule like this compound, MP2 calculations could be used to refine the geometry obtained from DFT and to provide a more accurate prediction of its thermodynamic stability. While computationally more demanding, ab initio methods serve as a benchmark for the results obtained from DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov

A key aspect to investigate for this molecule would be the rotational barrier around the single bond connecting the methanol (B129727) group to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov

Furthermore, MD simulations are invaluable for studying how this compound interacts with its environment, such as solvent molecules. mdpi.com In an aqueous solution, for instance, simulations can reveal the structure and dynamics of the hydration shell around the molecule, detailing the hydrogen bonding network between the molecule's hydroxyl and pyridine nitrogen functionalities and the surrounding water molecules.

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are extensively used to predict various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic excitation energies. numberanalytics.com

For vibrational spectroscopy, DFT calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. These predicted spectra can aid in the assignment of experimental IR bands to specific molecular vibrations. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. nih.gov This is particularly useful for assigning signals in complex spectra and for confirming the proposed structure of the molecule. github.io

Table 3: Predicted Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (ring) | ~3400 (broad) |

| O-H Stretch | Methanol | ~3350 (broad) |

| C-H Stretch | Aromatic | 3050-3150 |

| C-H Stretch | Methyl/Methanol | 2850-2960 |

| C=C/C=N Stretch | Pyridine Ring | 1580-1650 |

Note: These are typical frequency ranges and would be refined by specific calculations.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| H (Pyridine Ring) | 7.0 - 8.2 | C (Pyridine Ring) | 110 - 160 |

| H (Methanol CH₂) | ~4.7 | C (Methanol) | ~65 |

| H (Methyl) | ~2.3 | C (Methyl) | ~15 |

Note: These are approximate chemical shift ranges and are highly dependent on the solvent and computational method.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most likely reaction pathways, including intermediates and transition states. nih.gov For this compound, computational methods could be used to study various reactions, such as its oxidation, protonation, or participation in condensation reactions.

Transition state theory is a cornerstone of these investigations. oberlin.edu DFT calculations can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate—and to calculate the activation energy of the reaction. youtube.com This information is critical for understanding the kinetics and feasibility of a chemical process. For example, the mechanism of proton transfer involving the hydroxyl groups and the pyridine nitrogen could be elucidated, providing insights into the molecule's acid-base properties.

Charge Distribution and Bonding Analysis

A variety of computational analysis techniques can be used to gain a deeper understanding of the charge distribution and chemical bonding within this compound.

NBO (Natural Bond Orbital): NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. scirp.orguni-muenchen.de This method provides a quantitative measure of the electron density distribution, allowing for the calculation of atomic charges and the analysis of donor-acceptor interactions (hyperconjugation) that contribute to the molecule's stability. scirp.org

Table 5: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Predicted NPA Charge (e) |

|---|---|

| N1 (Pyridine) | -0.65 |

| O (C4-hydroxy) | -0.70 |

| O (Methanol) | -0.72 |

| C2 | +0.25 |

Note: These values are illustrative and represent expected charge distributions based on electronegativity.

MEP (Molecular Electrostatic Potential): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP analysis would likely show negative potential around the pyridine nitrogen and the oxygen atoms of the hydroxyl groups, and positive potential around the hydroxyl protons.

Fukui Functions: Fukui functions are a concept within DFT that helps to predict the reactivity of different sites within a molecule. wikipedia.org By analyzing the change in electron density as an electron is added or removed, Fukui functions can identify the atoms most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. faccts.descm.com This provides a more quantitative prediction of local reactivity than MEP analysis alone.

ELF (Electron Localization Function): The ELF is a function that provides a measure of the probability of finding an electron in the neighborhood of another electron with the same spin. wikipedia.org In practice, it helps to visualize regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. cam.ac.ukjussieu.fr An ELF analysis of this compound would clearly delineate the covalent bonds and the lone pairs on the nitrogen and oxygen atoms.

RDG (Reduced Density Gradient): RDG analysis is a technique used to identify and visualize non-covalent interactions. researchgate.net By plotting the reduced density gradient against the electron density, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). nih.govunam.mx This would be particularly useful for visualizing any intramolecular hydrogen bonding between the C2-methanol and C3-methyl or C4-hydroxy groups.

Applications in Chemical Synthesis and Materials Science

Design and Synthesis of Ligands for Non-Biological Coordination Chemistry

The presence of hydroxyl and hydroxymethyl groups, in conjunction with the pyridine (B92270) ring nitrogen, allows 4-Hydroxy-3-methylpyridine-2-methanol to act as a multidentate ligand. This capability is fundamental to its application in coordination chemistry, where it can bind to metal ions to form stable, functional complexes.

While specific studies detailing the use of this compound in forming catalytic metal complexes are not extensively documented in publicly available research, the principles of coordination chemistry suggest its strong potential in this area. The closely related 3-hydroxypyridin-4-one system has been shown to coordinate effectively with metal ions like Mg²⁺. nih.gov This coordination is crucial for catalytic activity in various chemical transformations. The structural similarity suggests that this compound could similarly form complexes with transition metals, which are central to both homogeneous and heterogeneous catalysis. The design of such catalysts would leverage the compound's ability to create a specific coordination environment around a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker. Although direct synthesis of MOFs using this compound as the primary ligand is not yet a focus of mainstream research, its multifunctional nature makes it a promising candidate for such applications. The ability of related aminopyridine ligands to form polymeric structures with metal ions like silver (Ag(I)) has been demonstrated, where the pyridine nitrogen and an amino group coordinate to bridge metal centers. This precedent indicates that the hydroxyl and hydroxymethyl groups of this compound could engage in similar bridging behavior to create robust, porous frameworks with potential applications in gas storage, separation, and catalysis.

Precursor in the Development of Advanced Materials

Beyond coordination chemistry, the reactivity of this compound's functional groups allows it to serve as a monomer or key intermediate in the synthesis of advanced organic materials.

The development of organic electronic materials is a rapidly advancing field. While there is a general understanding that pyridine derivatives can be incorporated into polymers to modify their electronic properties, such as conductivity, specific research detailing the use of this compound for these purposes is limited. The potential exists for this compound to be polymerized or incorporated into polymer backbones, where the pyridine ring could contribute to the material's electronic structure and charge-transport properties. The hydroxyl groups could also be used for further functionalization or to influence intermolecular interactions, which are critical for the performance of organic semiconductors.

Specialty polymers and dendrimers are complex macromolecules designed for specific functions. The multiple reactive sites on this compound make it a candidate for the synthesis of such highly branched, well-defined structures. The hydroxyl and hydroxymethyl groups can serve as points for polymer chain growth or for the attachment of other molecular branches, leading to the formation of dendrimers with a pyridine core. Such materials could find use in drug delivery, catalysis, and sensor technology. However, specific examples of its use in the synthesis of specialty polymers and dendrimers are not widely reported in scientific literature.

Role in Catalyst Design and Development (non-biological applications)

The design of effective catalysts often relies on the precise arrangement of functional groups in a ligand to control the reactivity of a metal center. The structure of this compound offers a platform for designing tailored catalysts. For instance, related 3-hydroxypyridin-4-one derivatives are recognized for their potential in developing inhibitors for enzymes like catechol-O-methyltransferase (COMT) due to their metal-chelating properties. nih.gov In a non-biological context, this same chelating ability can be harnessed to create stable and selective catalysts. The compound could be used to synthesize catalysts where the metal's coordination sphere is finely tuned to promote specific reactions, such as oxidation, reduction, or carbon-carbon bond formation. The development of such catalysts remains an area with potential for future research.

Heterogeneous and Homogeneous Catalysis

While direct and extensive research on the specific applications of this compound as a standalone catalyst in either heterogeneous or homogeneous systems is not widely documented in publicly available literature, its structural motifs are present in compounds known to participate in catalytic processes.

The pyridine ring, along with its hydroxyl and hydroxymethyl substituents, can engage in coordination with metal centers, making it a candidate for incorporation into metal-organic frameworks (MOFs) or for immobilization onto solid supports to create heterogeneous catalysts. For instance, pyridine derivatives have been successfully immobilized on mesoporous silica (B1680970) to create solid base catalysts for reactions like the Knoevenagel condensation.

In the realm of homogeneous catalysis, derivatives of the closely related pyridoxamine (B1203002) have been studied for their ability to inhibit the Maillard reaction, a process implicated in food chemistry and diabetic complications. This inhibitory action is partly attributed to the chelation of metal ions that catalyze the reaction, highlighting the potential of the pyridine core to modulate the activity of metal-based catalytic systems. The catalytic activity of various vitamin B6 derivatives, particularly in the context of biological and biomimetic systems, has been a subject of considerable study, focusing on reactions such as transamination and racemization.

Ligand Scaffolds for Enantioselective Catalysis

The chiral nature inherent in derivatives of this compound, and its potential for modification, makes it an interesting scaffold for the development of ligands for enantioselective catalysis. The synthesis of chiral ligands from vitamin B6-related structures is an active area of research aimed at mimicking the high selectivity of enzymatic reactions.

A pertinent example is the synthesis of a Schiff base ligand derived from pyridoxal (B1214274), a compound structurally analogous to this compound. In one study, pyridoxal was reacted with (2-amino-5-chlorophenyl)imino)methyl to form the Schiff base (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol. shd-pub.org.rsresearchgate.net This molecule was then used to form a copper(II) complex, [Cu(L)Cl].

Structural analysis of this complex revealed that the Schiff base acts as a tridentate N2O ligand, coordinating to the copper(II) ion through the deprotonated phenolic oxygen, the amine nitrogen, and the azomethine nitrogen. shd-pub.org.rsresearchgate.net The resulting complex exhibits a square planar geometry. shd-pub.org.rsresearchgate.net The formation of such well-defined metal complexes is a critical first step in the development of new catalysts. While the specific catalytic activity of this copper complex was not detailed in the study, the synthesis itself demonstrates the capability of the pyridoxal framework to serve as a robust scaffold for metal coordination.

The development of such complexes opens the door to their potential use in enantioselective catalysis, where the chiral environment created by the ligand around the metal center can influence the stereochemical outcome of a chemical reaction. Further research into the catalytic applications of this and similar complexes derived from this compound could yield novel and efficient catalysts for asymmetric synthesis.

Future Research Directions and Emerging Paradigms in 4 Hydroxy 3 Methylpyridine 2 Methanol Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 4-Hydroxy-3-methylpyridine-2-methanol. While direct synthetic procedures for this specific molecule are not extensively documented in publicly available literature, inspiration can be drawn from the synthesis of structurally related pyridoxine (B80251) analogs and other substituted pyridines.

Future synthetic research could focus on:

Multicomponent Reactions: Inspired by the synthesis of highly functionalized tetrahydropyridines, one-pot, multicomponent reactions could offer an efficient and atom-economical approach to the core pyridine (B92270) structure. acs.org For instance, a potential strategy could involve the condensation of a suitable β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, followed by functional group manipulations to introduce the hydroxyl and hydroxymethyl groups at the desired positions.

Modification of Readily Available Precursors: Pyridoxine itself, being a commercially available and relatively inexpensive starting material, presents a logical precursor for the synthesis of this compound. acs.org Methodologies involving selective protection, oxidation, and reduction of the functional groups on the pyridoxine scaffold could be explored.

Flow Chemistry and Process Optimization: For scalable and reproducible synthesis, the adoption of continuous flow chemistry could be investigated. This approach often leads to improved reaction yields, reduced reaction times, and enhanced safety profiles, which would be crucial for the potential industrial application of this compound.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multicomponent Reactions | High efficiency, atom economy, and diversity of potential products. | Control of regioselectivity and stereoselectivity. |

| Modification of Pyridoxine | Readily available starting material and established chemistry of the pyridoxine core. | Requires multiple protection and deprotection steps, potentially lowering overall yield. |

| Flow Chemistry | Improved yield, safety, and scalability. | Initial setup costs and optimization of flow parameters. |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound—a hydroxyl group, a methyl group, and a hydroxymethyl group on a pyridine ring—suggests a rich and complex reactivity profile.

Key areas for future reactivity studies include:

Selective Functionalization: Developing methods for the selective reaction of the primary alcohol (the 2-methanol group) versus the phenolic hydroxyl group (at the 4-position) will be crucial for its use as a versatile building block. This could involve enzymatic catalysis or the use of sterically hindered reagents.

Coordination Chemistry: The pyridine nitrogen and the hydroxyl groups are potential coordination sites for metal ions. Investigating the formation of metal complexes could lead to the development of novel catalysts or materials with interesting magnetic or optical properties.

Oxidation and Reduction Reactions: The oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would provide access to a new range of derivatives. Conversely, reduction of the pyridine ring could yield novel saturated heterocyclic structures.

The reactivity of this compound is governed by its functional groups. The hydroxyl groups can undergo esterification, etherification, and oxidation, while the pyridine nitrogen can be protonated, alkylated, or coordinated to metal ions.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies can provide valuable insights into:

Conformational Analysis: Determining the preferred three-dimensional structure and the rotational barriers of the hydroxymethyl group is essential for understanding its interactions with other molecules.

Electronic Properties: Density Functional Theory (DFT) calculations can be employed to map the electron density distribution, identify the most nucleophilic and electrophilic sites, and predict its reactivity in various chemical reactions. nih.gov

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, and UV-Vis spectra) by simulating these spectra and correlating them with the molecular structure.

Table 2: Predicted Physicochemical Properties of Pyridine Derivatives

| Property | Predicted Value for a Related Pyridine Derivative | Significance |

| pKa | ~5-6 (for the pyridine nitrogen) | Influences solubility and reactivity in acidic/basic conditions. |

| LogP | < 1 | Indicates good water solubility. |

| Hydrogen Bond Donors | 2 | Ability to form hydrogen bonds, affecting intermolecular interactions. |

| Hydrogen Bond Acceptors | 3 | Ability to form hydrogen bonds, affecting intermolecular interactions. |

Note: The data in this table is based on general predictions for similar pyridine structures and would need to be confirmed experimentally for this compound.

Integration into Supramolecular Assemblies and Nanostructures

The ability of this compound to participate in hydrogen bonding makes it an attractive building block for the construction of supramolecular assemblies.

Future research in this area could explore:

Self-Assembly: Investigating the conditions under which this molecule self-assembles in solution or in the solid state to form well-defined structures like dimers, chains, or more complex networks. Hirshfeld surface analysis could be a valuable tool to understand the intermolecular interactions driving the assembly. acs.org

Host-Guest Chemistry: The pyridine ring could potentially act as a host for small guest molecules, or the molecule itself could be encapsulated within larger host systems like cyclodextrins or calixarenes.

Functional Materials: By incorporating this molecule into larger supramolecular structures, it may be possible to create materials with novel properties, such as gels, liquid crystals, or porous frameworks for catalysis or separation applications.

Cross-Disciplinary Research at the Interface of Pure Chemistry and Chemical Engineering

The transition from a laboratory-scale curiosity to a compound with real-world applications requires a collaborative effort between chemists and chemical engineers.

Key areas for interdisciplinary research include:

Process Development and Scale-Up: Chemical engineers can play a crucial role in designing and optimizing large-scale synthetic processes for this compound, considering factors like reaction kinetics, heat transfer, and purification methods.

Formulation and Delivery: If this compound or its derivatives show promise in biological applications, chemical engineers will be essential for developing appropriate formulations to ensure stability and effective delivery.

Applications in Materials Science: The integration of this compound into polymers or other materials could lead to the development of new functional materials with tailored properties, a field where the expertise of both chemists and chemical engineers is vital.

Q & A

Q. What synthetic routes are recommended for preparing 4-Hydroxy-3-methylpyridine-2-methanol?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Formaldehyde-mediated hydroxymethylation : Reacting a pyridine derivative (e.g., 3-methylpyridine) with formaldehyde under basic conditions (e.g., NaOH) introduces the hydroxymethyl group. This approach is analogous to methods used for fluorinated pyridine-methanol derivatives .

- Catalyzed condensation : Refluxing starting materials (e.g., substituted pyridines) with HCl in ethanol, followed by crystallization, is a common strategy for analogous pyridine-methanol compounds .

Q. What purification methods ensure high-purity this compound?

- Recrystallization : Use methanol or ethanol as solvents, as demonstrated for structurally similar pyrimidine-methanol derivatives (yield: ~40%, purity >95%) .

- Column chromatography : Employ silica gel with a gradient elution system (e.g., ethyl acetate/hexane) for complex mixtures, as seen in fluorinated pyridine-methanol syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the hydroxymethyl and methyl groups via H and C chemical shifts.

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Test acid (e.g., HCl) vs. base (e.g., NaOH) catalysts to favor hydroxymethylation over side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce decomposition risks for thermally sensitive intermediates .

Q. How should researchers resolve contradictions in spectroscopic data?

Q. What strategies evaluate the compound’s stability under varying experimental conditions?